methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic benzoate ester featuring a benzo[c]chromen-6-one core linked via an oxymethyl group to a para-substituted methyl benzoate moiety. This compound belongs to the coumarin-derived family, known for their photophysical properties and applications in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[(6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c1-25-21(23)15-8-6-14(7-9-15)13-26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-20(18)12-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRYHCDKBNNCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzo[c]chromen Core
- Methyl 4-[(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate (CAS 6630-23-5): Key Difference: Addition of a methoxy group at position 8 of the benzo[c]chromen core . Molecular weight increases to 390.4 g/mol compared to the target compound (estimated ~360–370 g/mol based on analogs). Synthesis: Similar multi-step procedures involving triazine intermediates and chromatographic purification (e.g., DIPEA-mediated coupling) .
- 4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-Methoxybenzoate (CAS 670245-03-1): Key Difference: A methyl group at position 4 of the chromen core and a 4-methoxybenzoate ester . The 4-methoxybenzoate enhances lipophilicity (logP ~3.5) compared to the target compound’s methyl benzoate (logP ~2.8) .
Variations in the Ester Side Chain
6-Oxo-6H-benzo[c]chromen-3-yl Benzoate (CAS 307524-30-7) :
[(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic Acid (CAS 302551-56-0) :
Functional Group Modifications
- 2-({6-Oxo-6H-benzo[c]chromen-3-yl}oxy)propanoic Acid (CAS 314744-86-0): Key Difference: Propanoic acid side chain with a chiral center . Impact: The carboxylic acid group enables salt formation, improving bioavailability. The stereochemistry may influence interactions with chiral biological targets .
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